



# Application Notes and Protocols for In Vivo Administration of BIP-135

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Compound of Interest		
Compound Name:	BIP-135	
Cat. No.:	B1667295	Get Quote

These application notes provide a comprehensive overview of the experimental protocols for the in vivo administration of **BIP-135**, a potent and selective ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor. The information is intended for researchers, scientists, and drug development professionals working on neuroprotective and spinal muscular atrophy (SMA) research.

### Introduction

BIP-135 is a maleimide-based compound that has demonstrated neuroprotective effects and has been investigated for its therapeutic potential in animal models of Spinal Muscular Atrophy (SMA)[1][2][3]. As a potent inhibitor of GSK-3α and GSK-3β, BIP-135 has been shown to increase the levels of Survival Motor Neuron (SMN) protein, a critical factor in the pathogenesis of SMA[1][2]. In vivo studies have indicated that BIP-135 is well-tolerated in animal models and can extend survival in a mouse model of severe SMA[1][4].

### **Mechanism of Action**

**BIP-135** functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[4] [5]. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes[1][6]. Inhibition of GSK-3 by **BIP-135** has been shown to elevate the levels of the SMN protein, which is deficient in individuals with SMA[1][2]. Furthermore, **BIP-135** may exert its neuroprotective effects by modulating the intrinsic apoptotic pathway through the stabilization of the anti-apoptotic protein Bcl-2[1].



### **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro and in vivo studies of **BIP-135**.

Table 1: In Vitro Potency of BIP-135

Target	IC50	Assay Conditions	Reference
GSK-3α	16 nM	ATP-competitive assay	[4][5]
GSK-3β	21 nM	ATP-competitive assay	[1][4][5]

Table 2: In Vivo Efficacy of **BIP-135** in a Δ7 SMA KO Mouse Model

Dosage	Administration Route	Dosing Schedule	Key Outcomes	Reference
75 mg/kg	Intraperitoneal (i.p.)	Daily from postnatal day 0 to 21	Modest two-day extension in median survival	[1][4]
25 mg/kg	Intraperitoneal (i.p.)	Daily	Less effective than 75 mg/kg	[1]
125 mg/kg	Intraperitoneal (i.p.)	Daily	Less effective than 75 mg/kg	[1]

Table 3: In Vivo Tolerability of **BIP-135** in a  $\Delta 7$  SMA KO Mouse Model



Dosage	Observation	Outcome	Reference
75 mg/kg	Body weight	No decrease in body weight observed	[1][4]
75 mg/kg	General Health	Appeared to be well- tolerated by the animals	[1]

# **Experimental Protocols**

# Protocol 1: In Vivo Administration of BIP-135 in a $\Delta$ 7 SMA KO Mouse Model

This protocol details the methodology for the daily intraperitoneal administration of **BIP-135** to neonatal  $\Delta 7$  SMA knockout mice.

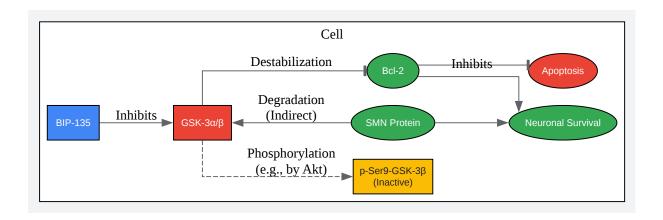
- 1. Materials:
- **BIP-135** (purity >98%)[1]
- Dimethyl sulfoxide (DMSO)
- Sterile 1 mL syringes with 27-gauge needles
- Δ7 SMA KO mouse model and littermate controls[1]
- Analytical balance
- Sterile microcentrifuge tubes
- 2. Preparation of Dosing Solution:
- On each day of dosing, freshly prepare the **BIP-135** solution.
- Weigh the required amount of **BIP-135** using an analytical balance.



- Dissolve BIP-135 in 100% DMSO to achieve the desired final concentration for injection (e.g., for a 75 mg/kg dose with a dosing volume of 2.5 mL/kg, the concentration would be 30 mg/mL).
- Vortex the solution until the BIP-135 is completely dissolved.
- 3. Animal Dosing Procedure:
- The study should be conducted in accordance with institutional animal care and use guidelines.
- Use neonatal  $\Delta 7$  SMA KO mice, with treatment initiated on postnatal day 0[4].
- Administer BIP-135 or vehicle (100% DMSO) via intraperitoneal (i.p.) injection once daily[1]
   [4].
- The recommended effective dose is 75 mg/kg[1].
- The dosing volume should be 2.5 mL/kg[1].
- Continue daily injections until the study endpoint (e.g., postnatal day 21 or humane endpoint) [4].
- 4. Monitoring and Endpoints:
- Monitor the body weight of the animals daily[1].
- Observe the animals for any signs of toxicity or adverse effects.
- Record the survival of the animals daily to determine the median survival time[1][4].
- Motor function can be assessed using tests such as the geotaxis and tube tests, although significant improvements may not be observed in this severe model[1].

# Visualizations Signaling Pathway of BIP-135

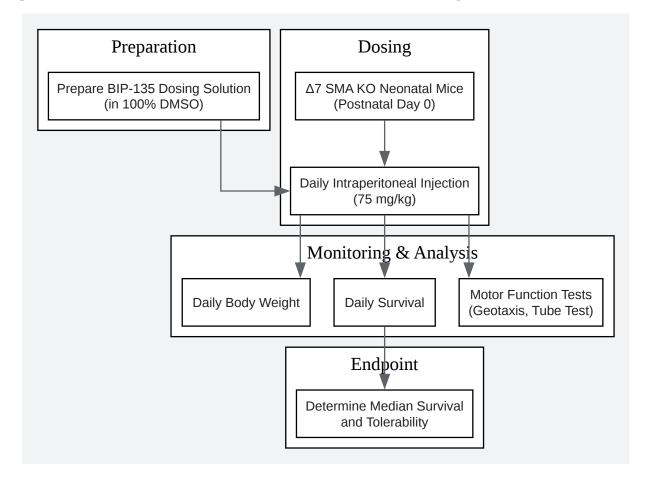




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Caption: Signaling pathway of **BIP-135** as a GSK-3 inhibitor.

### **Experimental Workflow for In Vivo Study**





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Caption: Experimental workflow for the in vivo administration of **BIP-135**.

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### References

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